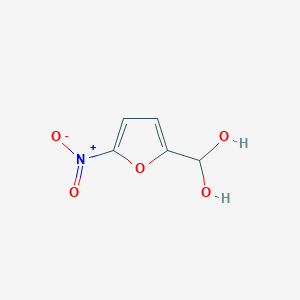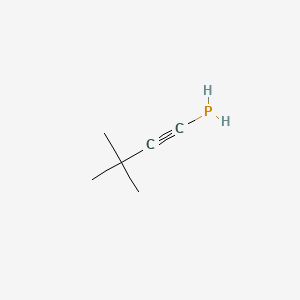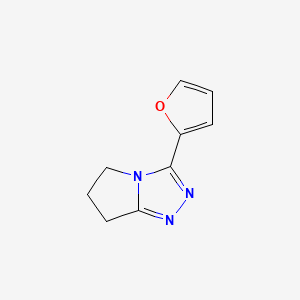
5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-(2-furanyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-(2-furanyl)-” is a heterocyclic compound that features a fused ring system combining pyrrole and triazole moieties. The presence of a furanyl group adds to its structural complexity and potential reactivity. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique electronic properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-(2-furanyl)-” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, such as an amino acid or a diketone, the pyrrole ring can be constructed through cyclization reactions.
Construction of the Triazole Ring: The triazole ring can be synthesized via azide-alkyne cycloaddition (often referred to as the “click” reaction).
Introduction of the Furanyl Group: The furanyl group can be introduced through electrophilic aromatic substitution or via a coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furanyl group or the pyrrole ring.
Reduction: Reduction reactions could target the triazole ring or other unsaturated sites.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) could be employed.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science: Its unique electronic properties might make it useful in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Drug Development:
Biological Probes: Could be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Science: May be used in the synthesis of novel polymers with specific properties.
作用機序
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Pyrrolo(2,1-c)-1,2,4-triazole Derivatives: Other compounds with similar fused ring systems.
Furanyl-Substituted Heterocycles: Compounds featuring a furanyl group attached to various heterocyclic cores.
Uniqueness
The unique combination of the pyrrole, triazole, and furanyl groups in “5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-(2-furanyl)-” may confer distinct electronic properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
78205-34-2 |
|---|---|
分子式 |
C9H9N3O |
分子量 |
175.19 g/mol |
IUPAC名 |
3-(furan-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C9H9N3O/c1-4-8-10-11-9(12(8)5-1)7-3-2-6-13-7/h2-3,6H,1,4-5H2 |
InChIキー |
DPRQYVRKLNHWRN-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NN=C(N2C1)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


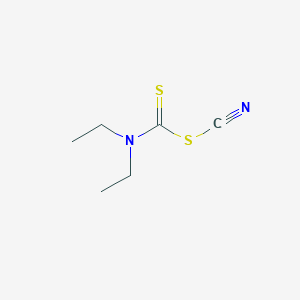

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]-](/img/structure/B14444881.png)
![N'-([1,1'-Biphenyl]-2-yl)benzenecarboximidamide](/img/structure/B14444882.png)
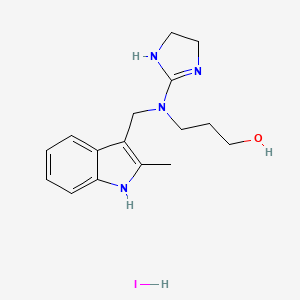
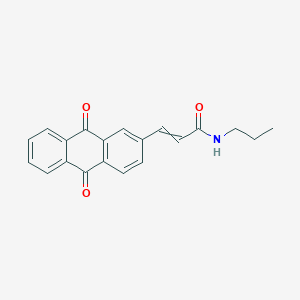
![1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene](/img/structure/B14444897.png)
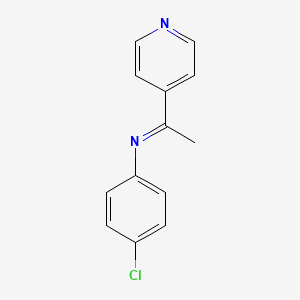

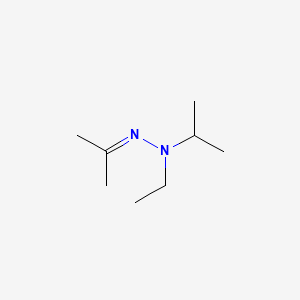
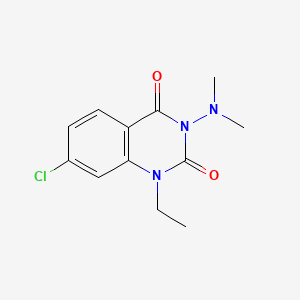
![Bicyclo[4.1.0]hept-3-ene-7-carboxylic acid](/img/structure/B14444920.png)
